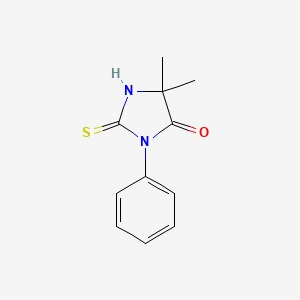

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

概要

説明

It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,5-dimethylhydantoin with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

化学反応の分析

Alkylation Reactions

The thioxo group (-C=S) undergoes alkylation, forming thioether derivatives. For example:

-

Reaction with methyl iodide in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate yields 5,5-Dimethyl-3-phenyl-2-(methylthio)imidazolidin-4-one (yield: 85–90%) .

-

This reaction is critical for modifying solubility and biological activity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 6h | 2-(Methylthio) derivative | 85–90% |

Nucleophilic Substitution

The sulfur atom in the thioxo group acts as a nucleophilic site:

-

Reacts with amines (e.g., methylamine) to form thioamide derivatives. For instance, treatment with methylamine in ethanol under reflux replaces the sulfur atom with an amine group, yielding 5,5-Dimethyl-3-phenyl-2-(methylamino)imidazolidin-4-one .

-

Thiols (e.g., thioglycolic acid) also participate in substitution reactions, forming disulfide-linked analogs .

Condensation Reactions

The compound undergoes condensation with aldehydes or ketones to form arylidene derivatives:

-

Reaction with 4-chlorobenzaldehyde in acetic acid catalyzed by sodium acetate produces (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (yield: 70–75%) .

-

These derivatives are structurally related to rhodanine analogs, which are known for bioactivity .

| Aldehyde | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Cl-C₆H₄CHO | AcOH, NaOAc | Arylidene derivative | 70–75% |

Oxidation Reactions

The thioxo group can be oxidized to sulfonyl or sulfonic acid derivatives:

-

Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur to a sulfone group, forming 5,5-Dimethyl-3-phenyl-2-sulfonylimidazolidin-4-one .

-

This reaction alters electronic properties and enhances stability .

Cycloaddition and Ring-Opening

The imidazolidinone ring participates in cycloaddition reactions:

-

Reacts with dialkyl acetylenedicarboxylates to form fused heterocycles via [2+2] cycloaddition .

-

Ring-opening occurs under basic conditions (e.g., NaOH), generating thiol-containing intermediates .

Biological Activity and Mechanism

Derivatives of this compound exhibit:

-

Perforin inhibition : Arylidene analogs (e.g., 3-phenyl-5-(pyridylmethylene)-2-thioxoimidazolidin-4-one ) inhibit lymphocyte-expressed perforin at IC₅₀ ≤ 2.5 μM .

-

Antimicrobial activity : Thioether derivatives show efficacy against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Spectroscopic Characterization

Key spectral data for reaction products:

科学的研究の応用

Biological Activities

Research indicates that 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one exhibits notable antimicrobial and antifungal properties. Studies have demonstrated its ability to inhibit specific bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The proposed mechanisms of action involve disrupting cellular processes in microorganisms, though further investigation is needed to clarify these pathways.

Applications in Various Fields

The compound has diverse applications across several fields:

Pharmaceuticals

- Antimicrobial Agent : Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.

- Drug Development : Ongoing studies focus on its interactions with biological targets, potentially leading to new treatments for infections resistant to current drugs.

Agriculture

- Pesticides : The antifungal properties suggest potential use in agricultural applications to protect crops from fungal pathogens.

Material Science

- Polymer Chemistry : Due to its reactive sites, it can be used as a building block for synthesizing novel polymers with specific properties.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against common infections .

-

Mechanistic Insights :

- Research focused on understanding the binding affinities of this compound with various enzymes involved in microbial resistance mechanisms, indicating its potential role in overcoming antibiotic resistance .

-

Synthesis Optimization :

- Recent advancements in synthetic methodologies have improved yields and purity of this compound, facilitating further research into its applications .

作用機序

The mechanism of action of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylidene group plays a crucial role in this interaction, forming strong bonds with the enzyme’s active site residues. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Similar Compounds

- 5-Ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

- 5-Benzylidene-2-sulfanylideneimidazolidin-4-one

- 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one

Uniqueness

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 5-position enhances its stability and solubility in organic solvents, making it more versatile for various applications compared to its analogs .

生物活性

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention due to its biological activities , particularly its antimicrobial and antifungal properties . This article delves into the biological activity of this compound, presenting detailed findings from various studies, including potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₂OS. Its unique structure features an imidazolidine ring with a sulfur atom in the sulfanylidene position and two methyl groups at the 5-position, contributing to its stability and reactivity.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂OS |

| Functional Groups | Imidazolidine ring, sulfanylidene |

| Stability Factors | Presence of methyl groups |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in pharmaceuticals.

The mechanism by which this compound exerts its effects may involve disrupting cellular processes in microorganisms. Preliminary studies suggest interactions with enzymes or receptors that play roles in microbial resistance mechanisms. Understanding these interactions is vital for optimizing its efficacy and minimizing side effects.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Specific studies have highlighted its effectiveness against several fungal pathogens, indicating its potential use in treating fungal infections.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains. The results showed:

- Inhibition Zone Diameter : Measured in millimeters (mm) against various strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that the compound is particularly effective against Staphylococcus aureus, a common pathogenic bacterium.

Study 2: Antifungal Activity

Another study evaluated the antifungal properties of the compound against Candida species. The findings were as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Candida glabrata | 1.0 µg/mL |

These results indicate that the compound has a strong inhibitory effect on Candida albicans, which is significant for therapeutic applications in fungal infections.

Applications and Future Directions

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : As a potential antimicrobial and antifungal agent.

- Research : Further studies are needed to elucidate the exact mechanisms of action and to explore modifications that could enhance efficacy.

特性

IUPAC Name |

5,5-dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWKARYGXPPVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400325 | |

| Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21083-30-7 | |

| Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。